Antiparasitic agent-17

Antimalarial drug discovery Plasmodium falciparum In vitro screening

For malaria drug discovery programs targeting chloroquine-resistant strains, Antiparasitic agent-17 (5u) is a validated lead compound. Unlike its analogs, it achieves 100% parasite inhibition in vivo after oral dosing. This ensures reproducible results. - Superior potency: 2.3-2.6x more active against PfK1 resistant strains vs. analogs 5b, 5d, 5t. - Validated benchmark: Well-characterized IC50 values (Pf3D7: 0.96 µM; PfK1: 1.67 µM) for assay QC. - Supply assurance: Sourced for global research programs with batch-to-batch consistency.

Molecular Formula C32H30N2O4
Molecular Weight 506.6 g/mol
Cat. No. B12394613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-17
Molecular FormulaC32H30N2O4
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1CC2=CC(=O)OC2O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
InChIInChI=1S/C32H30N2O4/c1-20(2)22-14-16-24(17-15-22)30-29(23-10-6-4-7-11-23)28(31(36)33-26-12-8-5-9-13-26)21(3)34(30)19-25-18-27(35)38-32(25)37/h4-18,20,32,37H,19H2,1-3H3,(H,33,36)
InChIKeySXIVDURMEMUDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic Agent-17 (Compound 5u): Procurement-Ready Pyrrole-Hydroxybutenolide Hybrid Antimalarial with Dual-Strain Plasmodium Activity


Antiparasitic agent-17, also designated as compound 5u, is a synthetic pyrrole-hydroxybutenolide hybrid with demonstrated antiplasmodial activity [1]. The compound is characterized by its molecular formula C₃₂H₃₀N₂O₄ and a molecular weight of 506.59 g/mol [2]. It belongs to a series of penta-substituted pyrrole and hydroxybutenolide conjugates designed to address emerging resistance in malaria chemotherapy [1].

Antiparasitic Agent-17 (Compound 5u): Why Structural Analogs and Generic Antimalarials Cannot Substitute


Antiparasitic agent-17 (5u) is not a generic antimalarial. It is a specifically engineered pyrrole-hydroxybutenolide hybrid with a defined structure-activity relationship (SAR) that governs its antiplasmodial potency and oral bioavailability [1]. Substitution with a generic or closely related analog, such as compounds 5b, 5d, or 5t from the same synthetic series, will result in a significant and quantifiable loss of efficacy, particularly against chloroquine-resistant Plasmodium falciparum strains [1]. The compound's performance is intrinsically linked to its unique molecular architecture, and any deviation compromises the specific inhibitory profile documented in both in vitro and in vivo models.

Antiparasitic Agent-17 (Compound 5u): Head-to-Head Quantitative Differentiation Data for Scientific Selection


In Vitro Potency Against Chloroquine-Sensitive Plasmodium falciparum (Pf3D7): Comparative IC₅₀ Analysis

Antiparasitic agent-17 (5u) demonstrates sub-micromolar potency against the chloroquine-sensitive Pf3D7 strain. In a direct head-to-head comparison within the same pyrrole-hydroxybutenolide series, compound 5u exhibited an IC₅₀ of 0.96 µM, which was superior to comparator 5t (0.97 µM), comparable to 5d (0.88 µM), and less potent than 5b (0.60 µM) [1].

Antimalarial drug discovery Plasmodium falciparum In vitro screening

In Vitro Potency Against Chloroquine-Resistant Plasmodium falciparum (PfK1): Key Resistance-Breaking Activity

Against the clinically relevant chloroquine-resistant PfK1 strain, Antiparasitic agent-17 (5u) demonstrates superior potency compared to its closest structural analogs. In a direct comparative assay, compound 5u achieved an IC₅₀ of 1.67 µM, which is 2.5-fold more potent than 5t (4.21 µM), 2.6-fold more potent than 5d (4.31 µM), and 2.3-fold more potent than 5b (3.92 µM) [1].

Drug resistance Antimalarial chemotherapy PfK1 strain

In Vivo Efficacy in a Murine Malaria Model: Superior Parasite Clearance and Survival Benefit

The in vivo performance of Antiparasitic agent-17 (5u) provides a decisive selection advantage. In a murine model of chloroquine-resistant malaria (P. yoelii nigeriensis N67), compound 5u, administered orally at 100 mg/kg/day for 4 days, achieved 100% parasite inhibition, which was the maximum effect observed within the tested series. In contrast, comparator compounds 5b, 5d, and 5t did not achieve complete inhibition under the same conditions [1].

In vivo efficacy Preclinical antimalarial Plasmodium yoelii

Oral Bioavailability: Validated Orally Active Antiparasitic Scaffold

Antiparasitic agent-17 (5u) is confirmed as an orally active antiparasitic agent [1][2]. This designation is based on pharmacokinetic parameters indicating that the pyrrole-hydroxybutenolide conjugates meet the required criteria for the development of an orally active drug [1]. While detailed ADME data for 5u itself may be limited, the entire class of pyrrole-hydroxybutenolide hybrids has been shown to be orally bioavailable, supporting the selection of 5u as a lead compound for oral administration studies [1].

Oral drug delivery Pharmacokinetics Antimalarial development

Antiparasitic Agent-17 (Compound 5u): Optimal Use Cases Stemming from Quantitative Differentiation Data


Lead Compound for Chloroquine-Resistant Malaria Drug Discovery Programs

Based on the direct comparative data showing a 2.3-2.6 fold improvement in potency against the chloroquine-resistant PfK1 strain over its closest analogs [1], Antiparasitic agent-17 (5u) is the optimal choice as a lead compound in drug discovery programs specifically targeting resistant Plasmodium falciparum. Its superior activity in this critical strain makes it the most promising candidate for further optimization and mechanistic studies aimed at overcoming drug resistance.

In Vivo Proof-of-Concept Studies Requiring Oral Dosing and High Parasite Clearance

For researchers planning in vivo murine malaria studies, Antiparasitic agent-17 (5u) is the recommended compound due to its demonstrated ability to achieve 100% parasite inhibition in a chloroquine-resistant model after oral administration [1]. This complete clearance, coupled with the convenience of oral dosing, provides a robust and reproducible experimental outcome that is superior to what can be achieved with its less efficacious analogs 5b, 5d, or 5t under identical conditions.

Investigations into the Structure-Activity Relationship (SAR) of Pyrrole-Hydroxybutenolide Hybrids

When conducting SAR studies to understand the molecular determinants of antiplasmodial activity and resistance-breaking properties, Antiparasitic agent-17 (5u) serves as an essential reference point. Its unique activity profile—sub-micromolar potency against the sensitive strain and superior potency against the resistant strain—provides a benchmark against which to evaluate structural modifications [1]. Procurement of this specific compound is necessary to anchor SAR analyses and guide the rational design of next-generation analogs.

Reference Standard for In Vitro Antimalarial Screening Panels

In laboratories maintaining panels of antimalarial screening strains, Antiparasitic agent-17 (5u) can serve as a valuable internal reference standard. Its well-characterized IC₅₀ values against both Pf3D7 (0.96 µM) and PfK1 (1.67 µM) [1] provide a consistent and reproducible benchmark for assay validation and quality control, ensuring the reliability of high-throughput screening campaigns for new antimalarial entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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